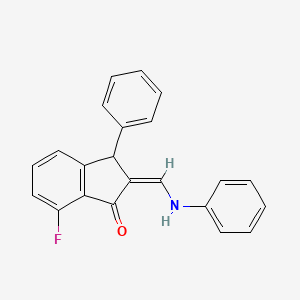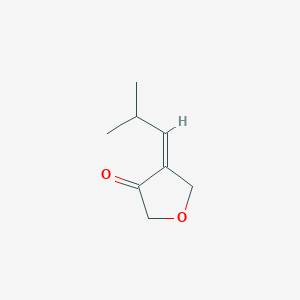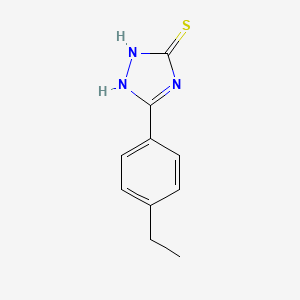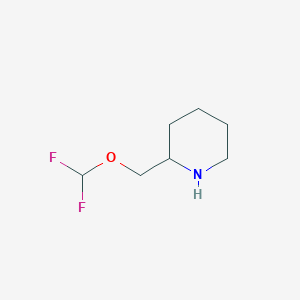
(2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “(2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one” can be analyzed using various techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and quantum chemical calculations .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the behavior of the compound under different conditions and using various techniques . Unfortunately, specific information about the chemical reactions involving “this compound” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be analyzed using various techniques such as dynamic light scattering, Raman analysis, and X-ray photoelectron spectroscopy .Scientific Research Applications
Crystallographic and Structural Studies
Research involving crystallographic studies on related compounds, such as the series of salts of 2,3,7-trihydroxy-9-phenyl-fluorone, highlights the significance of understanding the molecular and crystalline structure for materials science and drug design. These studies provide insights into the orientation of phenyl groups and the delocalization across conjugated systems, which are crucial for the development of materials with specific optical or electronic properties (Abrahams, McCormick, & Robson, 2009).
Organic Synthesis and Chemical Reactivity
The reactivity of similar compounds, such as 2-indanone in reactions with malonitrile, ethyl cyanoacetate, and tetracyanoethylene, demonstrates the versatility of these structures in organic synthesis. These reactions facilitate the preparation of substituted indeno[1,2-a]fluorenes and other complex organic molecules, which could be applied in synthesizing novel pharmaceuticals or organic materials (Wolfbeis, Zacharias, & Junek, 1975).
Fluorescent Organic Dyes
The development of novel fluorophores based on structures like 3(2H)-furanones for bio-analytical applications illustrates the potential use of (2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one in creating sensitive and selective probes for biological and chemical sensing. These compounds show efficient solvatochromic properties and could be valuable in fluorescence microscopy and sensing applications (Varghese et al., 2015).
Antimicrobial Activity
Studies on compounds with similar structural motifs, demonstrating antimicrobial activity, suggest potential pharmaceutical applications for this compound. The synthesis and characterization of Schiff’s base, azetidinones, and thiazolidinones derivatives indicate that such structures could serve as frameworks for developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Advanced Materials Development
The use of related fluorinated compounds in the creation of advanced materials, such as polymer solar cells and electronic devices, suggests a potential application area for this compound in materials science. The incorporation of fluorinated moieties into polymers and small molecules can significantly alter their physical properties, such as thermal stability, chemical resistance, and electronic characteristics, which are crucial for various industrial applications (Cheng, Li, & Zhan, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-(anilinomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-19-13-7-12-17-20(15-8-3-1-4-9-15)18(22(25)21(17)19)14-24-16-10-5-2-6-11-16/h1-14,20,24H/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXAAZHEPNKLMA-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C\NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2812001.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)

![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)
![4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812011.png)
![N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2812013.png)

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)
![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2812019.png)
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
